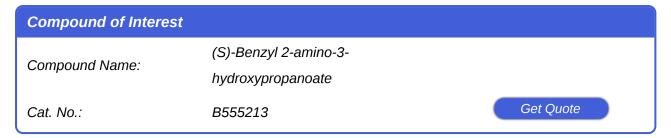


An In-depth Technical Guide to (S)-Benzyl 2amino-3-hydroxypropanoate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Benzyl 2-amino-3-hydroxypropanoate, commonly known as L-Serine benzyl ester, is a protected derivative of the amino acid L-serine. In this compound, the carboxylic acid group of L-serine is esterified with a benzyl group. This protection strategy is pivotal in synthetic organic chemistry, particularly in the realm of peptide synthesis, as it prevents the carboxylic acid from participating in unwanted side reactions during the formation of peptide bonds. The compound is typically handled as its hydrochloride salt to enhance its stability and solubility in aqueous solutions.[1] Its application extends to the synthesis of complex molecules, including therapeutic agents such as HIV protease inhibitors.[1][2]

Physicochemical Properties

(S)-Benzyl 2-amino-3-hydroxypropanoate is most commonly available and utilized as its hydrochloride salt. The physicochemical properties of this salt are summarized in the table below.



Property	Value	Reference
Molecular Formula	C10H13NO3	[3]
Molecular Weight	195.21 g/mol	[3]
Molecular Formula (HCl salt)	C10H14CINO3	
Molecular Weight (HCl salt)	231.67 g/mol	[4]
Appearance	White to off-white crystalline powder	[5]
Melting Point (HCl salt)	~175°C (with decomposition)	[1]
Solubility (HCl salt)	Soluble in water	[1]
Optical Rotation (HCl salt)	$[\alpha]D = -11.9^{\circ} \text{ to } -12^{\circ} \text{ (c=4 in water)}$	[1][6]

Spectroscopic Data

Detailed spectroscopic data for **(S)-Benzyl 2-amino-3-hydroxypropanoate** hydrochloride is crucial for its characterization. While a complete set of spectra is not readily available in all literature, the expected characteristic signals are summarized below based on data from related compounds and general principles of spectroscopy.



Spectrum	Data	Reference
¹ H NMR	Expected signals include: aromatic protons of the benzyl group (~7.3 ppm), a singlet for the benzylic methylene protons, and multiplets for the α - and β -protons of the serine backbone.	[7]
¹³ C NMR	Expected signals include: aromatic carbons, the benzylic carbon, the carbonyl carbon of the ester, and the α - and β - carbons of the serine backbone.	[7]
IR Spectroscopy	Conforms to structure. Expected characteristic peaks for the amine, hydroxyl, and ester carbonyl groups.	[6]
Mass Spectrometry	The monoisotopic mass is 231.0662210 g/mol for the hydrochloride salt.	[4]

Experimental Protocols Synthesis of (S)-Benzyl 2-amino-3-hydroxypropanoate Hydrochloride

A common and straightforward method for the synthesis of **(S)-Benzyl 2-amino-3-hydroxypropanoate** hydrochloride is the direct Fischer esterification of L-serine with benzyl alcohol, using hydrochloric acid as a catalyst.[1]

Materials:

• L-Serine



- Benzyl alcohol
- Hydrochloric acid (concentrated or as a solution in a suitable solvent)
- An appropriate solvent (e.g., toluene or benzene for azeotropic removal of water)

Procedure:

- A suspension of L-serine in benzyl alcohol and the chosen solvent is prepared in a roundbottom flask equipped with a reflux condenser and a Dean-Stark trap.
- A catalytic amount of concentrated hydrochloric acid is added to the mixture.
- The reaction mixture is heated to reflux, typically at a temperature between 80-100°C.[1]
- The reaction is monitored for the formation of water, which is collected in the Dean-Stark trap. The reaction is typically allowed to proceed for 12-24 hours.[1]
- Upon completion, the reaction mixture is cooled, which may induce the precipitation of the hydrochloride salt.
- The product can be isolated by filtration and washed with a non-polar solvent (e.g., diethyl ether) to remove excess benzyl alcohol and other impurities.
- Further purification can be achieved by recrystallization from an appropriate solvent system.

Applications in Drug Development

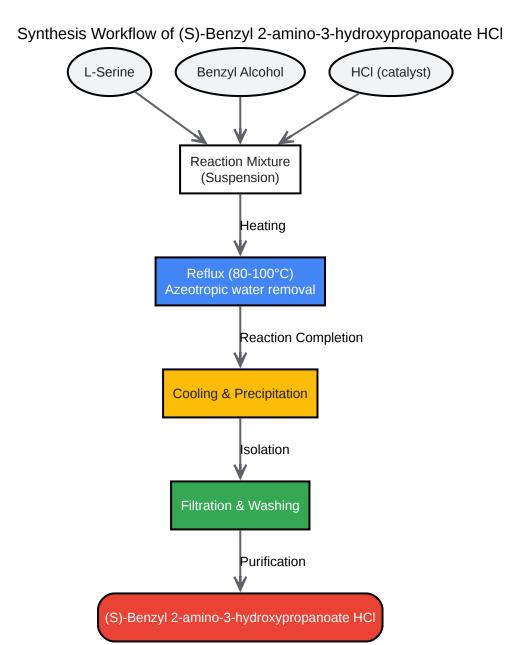
The primary application of **(S)-Benzyl 2-amino-3-hydroxypropanoate** in drug development is as a protected amino acid building block in peptide synthesis.[1] The benzyl ester effectively protects the C-terminus of serine, allowing for the sequential addition of other amino acids to the N-terminus to build a desired peptide chain.

A notable application is in the synthesis of HIV protease inhibitors.[1][2] HIV protease is a critical enzyme in the life cycle of the virus, and its inhibition is a key strategy in antiretroviral therapy.[2][8] Many HIV protease inhibitors are peptidomimetic, meaning their structure mimics the natural peptide substrates of the enzyme. The synthesis of these complex molecules often



involves the coupling of various amino acid derivatives, including protected forms of serine like **(S)-Benzyl 2-amino-3-hydroxypropanoate**.

Diagrams



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